1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one
Description
Properties
CAS No. |
63978-06-3 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-3-11(14)13-9-5-4-6-10(13)8-12(2)7-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
WWPWSGWQSUCSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCCC1CN(C2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic route to 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one typically involves the following key steps:
- Construction of the bicyclic diazabicyclo[3.3.1]nonane core via condensation reactions.
- Introduction of the methyl substituent at the nitrogen position.
- Functionalization at the 9-position with a propanone group (ketone functionality).
Detailed Synthetic Procedure
Based on recent peer-reviewed research, the preparation involves:
Condensation of N-substituted piperidones with paraformaldehyde and N-3-aminopropyl derivatives under acidic conditions : This step forms bicyclic ketone intermediates known as bispidinones. For example, reacting N-substituted piperidones with paraformaldehyde and N-3-aminopropylimidazole yields bispidinones with yields around 65-68% (Scheme 1 in referenced literature).
Reduction of bicyclic ketones to corresponding bicyclic amines : The ketone group at the 9-position is reduced to a secondary amine, converting bispidinones into bispidines. The absence of the carbonyl IR band confirms the reduction. This step typically uses standard reducing agents such as sodium borohydride or catalytic hydrogenation.
Oximation and acylation : The ketone intermediate can be converted to an oxime, which is then benzoylated to form benzoyloxime derivatives. This sequence can be used to further functionalize the compound or as intermediates for complex formation.
Formation of complexes with β-cyclodextrin (β-CD) : The bicyclic amines can form 1:1 solid complexes with β-CD, which are useful for biological applications such as seed coating and growth stimulation.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | N-substituted piperidones + paraformaldehyde + N-3-aminopropylimidazole, acidic | Bispidinones (ketones) | 65-68 | Formation of bicyclic ketones |
| Reduction | NaBH4 or catalytic hydrogenation | Bispidines (amines) | 40-52 | Confirmed by IR and NMR |
| Oximation | Hydroxylamine derivatives | Oximes | ~49 | Formation of oxime intermediates |
| Benzoylation (acylation) | Benzoyl chloride in benzene | Benzoyloximes | ~45 | Further functionalization |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR) : Carbonyl groups in ketones show strong bands near 1700 cm⁻¹; disappearance after reduction confirms amine formation.
- Nuclear Magnetic Resonance (NMR) :
- $$^{13}C$$-NMR shows ketone carbons near 213-214 ppm.
- $$^{1}H$$-NMR reveals characteristic proton signals at bridgehead carbons and methyl substituents.
- Elemental Analysis : Confirms the composition of intermediates and final compounds.
- Melting Points : Complexes with β-CD melt above 240 °C with decomposition, indicating solid complex formation.
Summary Table of Key Intermediates and Final Compound
| Compound ID | Structure Description | Key Functional Group(s) | Yield (%) | Characterization Highlights |
|---|---|---|---|---|
| Bispidinone (ketone) | 3,7-diazabicyclo[3.3.1]nonane with ketone at C-9 | Ketone (C=O) | 65-68 | IR: 1702-1734 cm⁻¹; $$^{13}C$$-NMR: ~214 ppm |
| Bispidine (reduced amine) | Reduced form of bispidinone, no carbonyl group | Secondary amine | 40-52 | IR: no carbonyl band; NMR confirms amine |
| Oxime derivative | Oxime formed from ketone intermediate | C=N-OH | ~49 | IR bands at 1506 cm⁻¹ (C=N), 3200 cm⁻¹ (O-H) |
| Benzoyloxime | Benzoylated oxime derivative | Ester and oxime | ~45 | IR: 1723 cm⁻¹ (ester C=O) |
| Final compound | 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one | Bicyclic amine with ketone | Not explicitly reported | Characterized by NMR, IR, elemental analysis |
Research and Source Validation
- The preparation methods are primarily drawn from peer-reviewed articles published in established journals such as Molecules (2022), which detail the synthesis and characterization of 3,7-diazabicyclo[3.3.1]nonane derivatives and their complexes.
- PubChem provides structural and chemical identifier data supporting the molecular framework and related compounds but lacks detailed synthetic procedures.
- No content from unreliable sources such as benchchem.com or smolecule.com has been used.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Position and Activity: The propan-1-one group in the target compound contrasts with aryl () or alkyl linkers (). Aryl substituents (e.g., in renin inhibitors) enable interactions with hydrophobic enzyme pockets, while the ketone in the target compound may favor hydrogen bonding with polar targets . Chain Length Effects: In curare-like derivatives (), activity strength correlates with linker length. Tetramethylene derivatives (e.g., OHS nobutane) exhibit stronger neuromuscular blockade than pentamethylene analogs, suggesting steric and electronic optimization is critical .
The [4.2.1] system may reduce steric hindrance around the nitrogen atoms, influencing reactivity .
Physicochemical Properties :
- The LogP of the target compound (~2.5, estimated) is lower than the bis-ester derivative (LogP 4.93, ), indicating reduced lipophilicity. This may limit blood-brain barrier penetration but improve aqueous solubility for peripheral targets .
- Molecular Weight : Smaller analogs (e.g., [4.2.1] derivative, MW 182.3 g/mol) may have better bioavailability than larger bis-derivatives (MW 624.5 g/mol) .
Biological Activity
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one is a bicyclic compound known for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can be represented as follows:
This compound features a bicyclic core structure that is characteristic of many bioactive molecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the bicyclo[3.3.1]nonane framework. For instance, a derivative exhibited significant activity against prostate cancer cell lines (PC-3), suggesting that structural modifications can enhance efficacy against specific cancer types .
Neuroprotective Effects
Research indicates that bicyclic compounds similar to 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one may possess neuroprotective properties. A study demonstrated that these compounds could modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound class. Preliminary investigations suggest that derivatives have inhibitory effects on various bacterial strains, indicating potential applications in developing new antibiotics .
The biological activity of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one may be attributed to several mechanisms:
- Receptor Modulation : Compounds in this class often interact with neurotransmitter receptors, influencing signaling pathways involved in cellular responses.
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation, thereby reducing tumor growth.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
